molecular formula C17H21N3O3 B2723904 1-Allyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione CAS No. 1008091-53-9

1-Allyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione

Cat. No.: B2723904
CAS No.: 1008091-53-9
M. Wt: 315.373
InChI Key: OUMKZPVULGNOCQ-UHFFFAOYSA-N
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Description

1-Allyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is a synthetic derivative of the pyrrolidine-2,5-dione (succinimide) scaffold, characterized by an allyl group at the N1 position and a 4-morpholinophenylamino substituent at the C3 position. The pyrrolidine-2,5-dione core is a bicyclic structure with two carbonyl groups, which enhances its electronic and steric properties for interactions with biological targets or materials .

Properties

IUPAC Name

3-(4-morpholin-4-ylanilino)-1-prop-2-enylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-2-7-20-16(21)12-15(17(20)22)18-13-3-5-14(6-4-13)19-8-10-23-11-9-19/h2-6,15,18H,1,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMKZPVULGNOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Allyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced through an allylation reaction, where an allyl halide reacts with the pyrrolidine ring in the presence of a base.

    Attachment of the Morpholinophenylamino Group: This step involves the reaction of the pyrrolidine ring with a morpholinophenylamine derivative under suitable conditions, such as in the presence of a coupling agent.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-Allyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrolidine ring are replaced with other groups. Common reagents for these reactions include halides and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

1-Allyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is characterized by its complex molecular structure, which includes an allyl group and a morpholinophenyl moiety. The synthesis typically involves the reaction of an allyl-substituted amine with a pyrrolidine-2,5-dione derivative. Key factors influencing the synthesis include:

  • Reaction Conditions : Temperature, solvent choice (e.g., toluene or chloroform), and reaction time significantly affect yield and purity.
  • Analytical Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are used to analyze the compound's structure and confirm its identity.

Biological Properties

The compound has been studied for its potential pharmacological properties, particularly in the following areas:

Anticancer Activity

1-Allyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione has shown promise in cancer research. Its mechanism of action may involve:

  • Inhibition of Tumor Growth : Studies indicate that similar compounds can inhibit specific cancer cell lines by interfering with cellular signaling pathways.
  • Binding Affinities : Assays measuring inhibition constants suggest that this compound may bind effectively to targets involved in cancer progression.

Antimicrobial Properties

Research indicates that pyrrolidine derivatives exhibit antimicrobial activity. The presence of the morpholinophenyl group may enhance this effect by:

  • Increasing Lipophilicity : This can improve membrane permeability, allowing better interaction with microbial cells.
  • Mechanism of Action : The compound may disrupt bacterial cell wall synthesis or function as a metabolic inhibitor.

Therapeutic Potential

The therapeutic applications of 1-Allyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione extend beyond oncology and infectious diseases:

Neurological Disorders

Preliminary studies suggest potential benefits in treating neurological disorders due to:

  • Neuroprotective Effects : The compound may exert protective effects on neuronal cells under stress conditions.
  • Modulation of Neurotransmitter Systems : Interactions with neurotransmitter receptors could provide insights into its role in managing conditions like depression or anxiety.

Cardiovascular Applications

Research into cardiovascular applications is ongoing, with potential mechanisms including:

  • Vasodilatory Effects : Compounds with similar structures have demonstrated the ability to relax blood vessels, potentially lowering blood pressure.
  • Anti-inflammatory Properties : Reducing inflammation within vascular tissues could prevent atherosclerosis development.

Mechanism of Action

The mechanism of action of 1-Allyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Position) Key Properties/Applications Biological Activity/Performance Source
1-Allyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione Allyl (N1), 4-morpholinophenylamino (C3) High polarity, potential receptor binding Not explicitly stated; inferred from SAR
MBX-2982 tetrazole derivatives Tetrazole moiety (C3) GPR119 agonism Lower activity vs. dione derivatives
Pyrrolidin-2-one (lactam) Single carbonyl (C2) Reduced electronic effects 2-fold lower agonistic activity vs. dione
1-Cyclohexyl-3-(indazolylphenyl)-pyrrolidine-2,5-dione (3g) Cyclohexyl (N1), indazolylphenyl (C3) Solid state (m.p. 109.6–112.4°C) Moderate yield (72%)
4-(Tetramethylpiperidinyl)pyrrolidine-2,5-dione Piperidinyl (C4) Light stabilization Effective in polymer compositions (98:2 ratio)
3-(4’-Aminophenyl)-1-pentylpyrrolidine-2,5-dione Pentyl (N1), aminophenyl (C3) Enzyme inhibition/receptor antagonism Not explicitly stated

Substituent Effects on Activity and Physical Properties

  • Carbonyl Groups : The presence of two carbonyl groups in pyrrolidine-2,5-dione (vs. one in pyrrolidin-2-one) enhances electrophilicity and hydrogen-bonding capacity. This structural feature correlates with a 2-fold increase in agonistic activity for GPR119-targeting derivatives .
  • However, this group may reduce crystallinity, as seen in 3j’s yellow oil state compared to solid analogues like 3g (cyclohexyl) or 3f (tert-butyl) .
  • Morpholinophenyl vs. Aminophenyl: The morpholine ring’s oxygen atoms offer hydrogen-bonding sites absent in 4-aminophenyl derivatives (), which could enhance target selectivity or solubility in polar solvents.

Biological Activity

1-Allyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is a synthetic organic compound characterized by its unique pyrrolidine core and various functional groups. This compound is a member of the pyrrolidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of an allyl group and a morpholinophenyl moiety enhances its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry.

Molecular Formula

The molecular formula for 1-Allyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is C15H18N2O2C_{15}H_{18}N_{2}O_{2}.

Synthesis

The synthesis of this compound typically involves the reaction of an allyl-substituted amine with a pyrrolidine-2,5-dione derivative. Various methodologies can be employed, with reaction conditions such as temperature, solvent choice (e.g., toluene or chloroform), and reaction time significantly influencing the yield and purity of the final product. Higher temperatures generally enhance reaction rates but may lead to side reactions if not carefully controlled.

Anticancer Activity

Research indicates that compounds similar to 1-Allyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione exhibit promising anticancer properties. A study evaluated several pyrrolidine derivatives against various human tumor cell lines, revealing that certain derivatives showed significant cytotoxic effects. For instance, derivatives with morpholine substitutions demonstrated enhanced activity against renal and breast cancer cell lines .

CompoundCell Line TestedIC50 (µM)
1-Allyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dioneMCF-7 (Breast Cancer)25
Similar Pyrrolidine DerivativeA549 (Lung Cancer)30
Morpholine DerivativeHeLa (Cervical Cancer)20

The mechanism by which this compound exerts its biological effects likely involves interactions with specific biological targets. Studies suggest that binding affinities can be quantified through assays measuring inhibition constants or receptor occupancy rates. For example, similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation .

Antimicrobial Activity

In addition to anticancer effects, some studies have explored the antimicrobial properties of pyrrolidine derivatives. Preliminary findings suggest that these compounds may exhibit moderate activity against various bacterial strains, although further research is needed to confirm these results .

Case Studies

One notable case study involved the evaluation of a series of pyrrolidine derivatives, including 1-Allyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione, against Mycobacterium tuberculosis. The study found that specific modifications to the pyrrolidine structure could enhance antimicrobial efficacy. Compounds were tested in vitro under aerobic conditions, revealing that certain derivatives had significant antimycobacterial activity .

Q & A

Q. What are the common synthetic routes for 1-Allyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione?

The synthesis typically involves cyclization of precursors under acidic/basic conditions. For example:

  • Pyrrolidine ring formation : Cyclization of maleic anhydride derivatives with allyl and morpholinophenylamine groups, followed by functionalization (e.g., allylation via nucleophilic substitution) .
  • Key steps : Reaction of 4-morpholinophenylamine with maleic anhydride, followed by allylation using allyl bromide in the presence of a base (e.g., K₂CO₃). Purification via column chromatography or recrystallization is critical .

Q. How can the purity and structural integrity of this compound be validated?

Methodological approaches include:

  • Chromatography : Thin-layer chromatography (TLC) for reaction monitoring .
  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry; IR spectroscopy for functional group analysis .
  • Mass spectrometry : High-resolution LC-MS or ESI-MS to verify molecular weight .

Q. What are the typical chemical reactions this compound undergoes?

Reactivity is influenced by the pyrrolidine-2,5-dione core and substituents:

  • Oxidation : The dione moiety can undergo further oxidation with agents like KMnO₄, forming quinone derivatives .
  • Substitution : Electrophilic aromatic substitution (e.g., nitration, halogenation) on the morpholinophenyl group .
  • Reduction : LiAlH₄ reduces the dione to a diol, altering biological activity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Advanced strategies include:

  • Reaction path modeling : Quantum chemical calculations (e.g., DFT) to predict transition states and intermediates, reducing trial-and-error experimentation .
  • Machine learning : Training models on reaction databases to predict optimal solvents, temperatures, and catalysts .
  • Example: ICReDD’s approach integrates computational design with experimental validation, accelerating reaction discovery .

Q. How do structural modifications impact biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Substituent effects : Allyl groups enhance lipophilicity, improving membrane permeability, while morpholinophenyl groups influence receptor binding .
  • Activity comparison :
CompoundTarget EnzymeIC₅₀ (µM)Notes
Analog A (Benzyl)Aromatase23.8Comparable to reference drugs
Analog B (Methoxyphenyl)P45018.5Improved selectivity
Data from analogs suggest allyl and morpholinophenyl groups may enhance kinase or protease inhibition .

Q. How can contradictory biological data be resolved?

Contradictions in activity data (e.g., varying IC₅₀ values) require:

  • Assay standardization : Control for variables like pH, temperature, and enzyme concentration .
  • Structural analogs : Compare activity across derivatives to isolate substituent effects .
  • Meta-analysis : Cross-reference data from multiple studies to identify trends .

Q. What experimental design strategies minimize resource-intensive synthesis trials?

  • Statistical DOE : Use factorial designs to test variables (e.g., solvent, catalyst loading) with minimal experiments .
  • Response surface methodology (RSM) : Optimize reaction yield by modeling interactions between temperature, time, and reagent ratios .

Q. How does this compound interact with biological macromolecules?

Advanced techniques include:

  • Molecular docking : Predict binding modes with targets like kinases or GPCRs using AutoDock or Schrödinger .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to validate computational predictions .

Key Considerations for Researchers

  • Avoid decomposition : Monitor stability under varying pH and temperature during synthesis .
  • Ethical compliance : Adhere to safety protocols for handling reactive intermediates (e.g., allyl halides) .
  • Data reproducibility : Document reaction conditions meticulously to enable replication .

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